molecular formula C13H13N3O3 B11221192 2,4-dihydroxy-N'-(propan-2-ylidene)quinoline-3-carbohydrazide

2,4-dihydroxy-N'-(propan-2-ylidene)quinoline-3-carbohydrazide

Cat. No.: B11221192
M. Wt: 259.26 g/mol
InChI Key: VJHYFWDCBMZLDV-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-N’-(propan-2-ylidene)quinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-(propan-2-ylidene)quinoline-3-carbohydrazide typically involves the reaction of 2,4-dihydroxyquinoline-3-carbohydrazide with acetone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-(propan-2-ylidene)quinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2,4-Dihydroxy-N’-(propan-2-ylidene)quinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N’-(propan-2-ylidene)quinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxyquinoline: A simpler derivative with similar biological activities.

    Quinoline-2,4-dione: Another quinoline derivative with distinct chemical properties.

    2-Ylidene-1,3-thiazolidines: Compounds with similar structural features and biological activities.

Uniqueness

2,4-Dihydroxy-N’-(propan-2-ylidene)quinoline-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and carbohydrazide groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(propan-2-ylideneamino)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H13N3O3/c1-7(2)15-16-13(19)10-11(17)8-5-3-4-6-9(8)14-12(10)18/h3-6H,1-2H3,(H,16,19)(H2,14,17,18)

InChI Key

VJHYFWDCBMZLDV-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O)C

solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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